3-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one
Description
The compound 3-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a unique 2-azaspiro[3.3]heptane moiety linked via an oxoethyl chain to the quinazolin-4-one core. The spirocyclic system likely imposes conformational constraints that could enhance target selectivity or metabolic stability compared to linear analogs.
Properties
IUPAC Name |
3-[2-oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-20(12-24-15-23-19-9-5-4-8-18(19)21(24)27)25-13-22(14-25)10-17(11-22)16-6-2-1-3-7-16/h1-9,15,17H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVQUPSSFSUFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The target compound’s spirocyclic and phenyl-substituted architecture distinguishes it from other quinazolinone derivatives. Key structural analogs and their features are summarized below:
Key Observations :
- The target compound’s spirocyclic system contrasts with F33’s oxazolidinone ring, which is a five-membered heterocycle .
- The bis-quinazolinone in features two fused cores, increasing molecular weight and complexity, which may affect solubility .
- The sulfanyl group in ’s compound introduces sulfur, which could influence redox reactivity or metabolic pathways compared to the target’s oxygen-rich substituents .
Pharmacological Profile Comparison
Quinazolinones exhibit diverse biological activities, as highlighted in : antimicrobial, antidiabetic, and kinase-inhibitory effects . While direct data for the target compound are lacking, structural analogs provide insights:
- F33: The oxazolidinone moiety is associated with antibacterial activity (e.g., linezolid-like effects) .
- Sulfanyl derivative () : Discontinued status implies possible challenges in efficacy or toxicity, common with sulfur-containing compounds .
The target compound’s spirocyclic phenyl group may enhance lipophilicity, favoring blood-brain barrier penetration or kinase inhibition (e.g., EGFR/PDGFR targets) .
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
